JWH-073 (Indole-d5) 4-hydroxybutyl
Description
Structure
3D Structure
Properties
CAS No. |
2484976-96-5 |
|---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxybutyl)indol-3-yl]methanone |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2/i3D,4D,11D,13D,16D |
InChI Key |
FIBVDFAPDNJBNI-HXXXRZHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO |
Origin of Product |
United States |
Pharmacological Research on Jwh 073 Metabolites
Cannabinoid Receptor Binding Affinities of JWH-073 Metabolites
Studies have been conducted to determine how strongly the metabolites of JWH-073 bind to the two main cannabinoid receptors, CB1R and CB2R. This binding affinity is a key indicator of a compound's potential to elicit a biological response.
The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. Research indicates that several monohydroxylated metabolites of JWH-073 retain a significant ability to bind to CB1 receptors. ku.eduuky.edunih.gov
Competition receptor binding assays using mouse brain homogenates have revealed that metabolites hydroxylated on the N-alkyl chain exhibit a range of affinities for CB1Rs. ku.eduuky.edu For instance, the metabolite hydroxylated at the 4-position of the butyl chain (a 4-hydroxybutyl metabolite) is one of several potential metabolites. Studies on various monohydroxylated metabolites, designated as M1, M3, M4, and M5, show that they can retain nanomolar to micromolar affinities for CB1Rs. ku.eduuky.edunih.gov
One particular metabolite, M1, demonstrated a high affinity for CB1Rs, comparable to that of the parent compound, JWH-073. ku.edu Other metabolites, such as M4 and M5, displayed intermediate nanomolar affinities, while M3 had a lower, micromolar affinity. ku.edunih.gov The monocarboxylated metabolite (M6), however, showed no significant binding to CB1Rs. ku.eduuky.edu This demonstrates that hydroxylation of the butyl chain can lead to metabolites that are still highly capable of interacting with the CB1 receptor.
| Compound | CB1R Binding Affinity (Ki, nM) |
| JWH-073 | 8.9 - 12.9 |
| JWH-073 N-(4-hydroxybutyl) metabolite (M1) | 14.1 |
| JWH-073 metabolite (M3) | Micromolar affinity |
| JWH-073 metabolite (M4) | 122.2 |
| JWH-073 metabolite (M5) | 224.2 |
Data sourced from multiple studies. ku.edufrontiersin.orgcaymanchem.comcaymanchem.com
The CB2 receptor is predominantly located outside the central nervous system, mainly in the immune system. The interaction of JWH-073 and its metabolites with CB2Rs has also been a subject of investigation. nih.govnih.govosti.gov
Similar to their affinity for CB1Rs, the metabolites of JWH-073 also demonstrate the ability to bind to CB2Rs. nih.govnih.govosti.gov Studies using Chinese Hamster Ovary (CHO) cells expressing human CB2 receptors (CHO-hCB2) have shown that several monohydroxylated metabolites of JWH-073 exhibit high nanomolar affinity for these receptors. nih.gov
One notable finding is that a major omega hydroxyl metabolite of JWH-073 (JWH-073-M5) binds to CB2Rs with a 10-fold lower affinity than the parent JWH-073 molecule. nih.govnih.govosti.gov Despite this reduced affinity, this metabolite shows significant functional activity, as will be discussed in the following sections. The research underscores that the metabolic products of JWH-073 can interact with both central and peripheral cannabinoid receptors.
| Compound | CB2R Binding Affinity (Ki, nM) |
| JWH-073 | 38 |
| JWH-073 N-(4-hydroxybutyl) metabolite (M5) | 96.0 |
Data sourced from studies on human CB2 receptors. caymanchem.comcaymanchem.comnih.gov
Agonist Activity and Functional Efficacy of JWH-073 Metabolites at Cannabinoid Receptors
Beyond simply binding to cannabinoid receptors, it is crucial to understand whether these metabolites activate the receptors (agonist activity) and to what extent (functional efficacy).
Cannabinoid receptors are G-protein coupled receptors. Their activation leads to the activation of intracellular G-proteins, which initiates a signaling cascade. Assays measuring the binding of [³⁵S]GTPγS are commonly used to quantify this G-protein activation.
Studies have demonstrated that monohydroxylated metabolites of JWH-073 can act as agonists at both CB1 and CB2 receptors, stimulating G-protein activation. ku.edunih.gov At CB1 receptors, metabolites M1, M3, and M5 were found to be partial agonists. ku.eduuky.edu In contrast, the metabolite M4 showed minimal to no intrinsic activity, later being identified as a competitive neutral antagonist. ku.eduuky.edu
At CB2 receptors, most of the tested monohydroxylated metabolites of JWH-073 were found to activate G-proteins. nih.gov Some metabolites acted as partial agonists, while others demonstrated full agonism, indicating a range of functional activities among the different metabolic products. nih.gov
A key downstream effect of CB1 and CB2 receptor activation is the inhibition of the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Research has confirmed that JWH-073 and its active metabolites inhibit adenylyl cyclase activity upon binding to cannabinoid receptors. nih.govnih.govosti.gov In studies with CHO-hCB2 cells, all tested cannabinoids significantly lowered intracellular cAMP levels. nih.gov This confirms that the metabolites not only bind to the receptors but also trigger this important intracellular signaling pathway.
To put the activity of the metabolites into context, their effects are often compared to the parent compound, JWH-073, and well-characterized reference cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and the synthetic cannabinoid CP-55,940.
At CB1 receptors, JWH-073 itself displays efficacy equivalent to the full agonist CP-55,940. ku.eduuky.edu In contrast, its metabolites M1, M3, and M5 act as partial agonists, similar in efficacy to Δ⁹-THC. ku.edu
At CB2 receptors, an interesting finding emerged for the omega hydroxyl metabolite of JWH-073 (JWH-073-M5). nih.govnih.govosti.gov Despite having a lower binding affinity than its parent compound, it was found to be equipotent in its ability to regulate adenylyl cyclase activity. nih.govnih.govosti.gov Furthermore, when compared to CP-55,940 and Δ⁹-THC, some JWH-073 metabolites, including M5, appeared to couple to the adenylyl cyclase pathway more efficiently, requiring less receptor occupancy to produce a similar level of inhibition. nih.govnih.gov
| Compound | Receptor | Agonist Activity |
| JWH-073 | CB1 | Full Agonist |
| JWH-073 N-(4-hydroxybutyl) metabolite (M1) | CB1 | Partial Agonist |
| JWH-073 metabolite (M3) | CB1 | Partial Agonist |
| JWH-073 metabolite (M4) | CB1 | Neutral Antagonist |
| JWH-073 metabolite (M5) | CB1 | Partial Agonist |
| JWH-073 | CB2 | Agonist |
| JWH-073 N-(4-hydroxybutyl) metabolite (M5) | CB2 | Agonist |
This table summarizes the functional activity of JWH-073 and its metabolites at cannabinoid receptors. ku.eduuky.edu
Structure-Activity Relationship (SAR) Studies of JWH-073 Metabolites
The metabolism of the synthetic cannabinoid JWH-073 results in various metabolites, primarily through monohydroxylation and carboxylation, which exhibit a complex and varied pharmacological profile at cannabinoid receptors. ku.eduuky.edu Structure-activity relationship (SAR) studies have been crucial in elucidating how the structural modifications of these metabolites influence their binding affinity and functional activity at both the cannabinoid type-1 (CB1) and type-2 (CB2) receptors. ku.edunih.gov
Research indicates that several monohydroxylated metabolites of JWH-073 retain a high binding affinity for CB1 receptors, with values in the nanomolar range. ku.eduuky.edu This is a significant finding, as the parent compound, JWH-073, is a potent CB1 receptor agonist. frontiersin.orgunict.itnih.gov The position of the hydroxyl group on the N-butyl chain is a critical determinant of the metabolite's activity. For instance, hydroxylation at the terminal omega position (4-hydroxybutyl, M5) or the omega-1 position (3-hydroxybutyl) results in metabolites that maintain considerable affinity for the CB1 receptor. ku.eduuky.edu Specifically, the M1, M4, and M5 metabolites of JWH-073 have been shown to retain nanomolar affinity for CB1 receptors. ku.edu In contrast, the M3 metabolite displays a lower, micromolar affinity, and the carboxylated metabolite (M6) does not bind to CB1 receptors at all. ku.eduuky.edu
The functional activity of these metabolites also varies significantly, ranging from partial agonism to neutral antagonism. ku.eduuky.edu While JWH-073 itself acts as a full agonist at the CB1 receptor, its metabolites M1, M3, and M5 behave as partial agonists. ku.edu Interestingly, the M4 metabolite shows little to no intrinsic activity and has been identified as a competitive neutral CB1 receptor antagonist. ku.eduuky.edu This diverse range of activities among the metabolites suggests that the biotransformation of JWH-073 can lead to a complex interplay of effects in vivo.
Similarly, at the CB2 receptor, JWH-073 and its human metabolites demonstrate high, nanomolar affinity and act as potent agonists. nih.govosti.govnih.gov A noteworthy finding is that the major omega-hydroxylated metabolite of JWH-073, the 4-hydroxybutyl metabolite (JWH-073-M5), binds to CB2 receptors with a tenfold lower affinity than the parent JWH-073. nih.govosti.govnih.gov However, despite this reduced affinity, it is equipotent to the parent compound in its ability to regulate adenylyl cyclase activity, a measure of functional efficacy. nih.govosti.govnih.gov This suggests that this metabolite may couple to the CB2 receptor more efficiently than other well-known cannabinoid agonists. nih.govnih.gov
The following tables summarize the binding affinities (Ki) and functional activities of JWH-073 and its metabolites at the CB1 and CB2 receptors.
Table 1: Binding Affinity and Functional Activity of JWH-073 and its Metabolites at the CB1 Receptor
| Compound | Ki (nM) at CB1 Receptor | Functional Activity at CB1 Receptor |
| JWH-073 | 8.9 - 12.9 frontiersin.orgunict.itnih.gov | Full Agonist ku.eduuky.edu |
| M1 | Nanomolar Affinity ku.eduuky.edu | Partial Agonist ku.edu |
| M3 | Micromolar Affinity ku.eduuky.edu | Partial Agonist ku.edu |
| M4 | Nanomolar Affinity ku.eduuky.edu | Neutral Antagonist ku.edu |
| M5 (4-hydroxybutyl) | Nanomolar Affinity ku.eduuky.edu | Partial Agonist ku.edu |
| M6 (carboxylated) | No Binding ku.eduuky.edu | N/A |
Table 2: Binding Affinity and Functional Activity of JWH-073 and its Metabolites at the CB2 Receptor
| Compound | Ki (nM) at CB2 Receptor | Functional Activity at CB2 Receptor |
| JWH-073 | 38 frontiersin.org | Potent Agonist nih.govnih.gov |
| JWH-073-M5 (4-hydroxybutyl) | ~10-fold less than JWH-073 nih.govnih.gov | Equipotent to JWH-073 in regulating adenylyl cyclase nih.govnih.gov |
Advanced Analytical Methodologies for Jwh 073 Indole D5 4 Hydroxybutyl and Other Metabolites
Application of JWH-073 (Indole-d5) 4-hydroxybutyl as an Internal Standard in Mass Spectrometry
In the realm of quantitative mass spectrometry (MS), the use of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. JWH-073 N-(4-hydroxybutyl) metabolite-d5, specifically labeled on the indole (B1671886) ring, is designed for use as an internal standard for the quantification of its non-labeled counterpart, the JWH-073 N-(4-hydroxybutyl) metabolite, by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This deuterated analog serves as an ideal IS because it shares nearly identical chemical and physical properties with the target analyte.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. nih.gov This technique, known as stable isotope dilution analysis, involves adding a known quantity of an isotope-labeled version of the analyte to the sample at the beginning of the analytical process. The labeled compound, such as this compound, behaves almost identically to the endogenous (unlabeled) analyte throughout sample preparation, extraction, and chromatographic separation.
Key advantages of this approach include:
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification. Since the labeled internal standard is affected by these matrix effects in the same way as the unlabeled analyte, the ratio of their signals remains constant, allowing for accurate compensation.
Compensation for Analyte Loss: Any loss of the target analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, the original concentration of the analyte can be determined precisely, irrespective of recovery variations. chromtech.net.au
The reliability of quantitative analysis depends heavily on the quality of the reference standards used. Deuterated standards like JWH-073 N-(4-hydroxybutyl) metabolite-d5 and JWH-073 6-hydroxyindole (B149900) metabolite-d7 are synthesized and supplied as certified reference materials. caymanchem.comcaymanchem.com Manufacturers provide these standards in a solution, often methanol, at a certified concentration. sigmaaldrich.com
The assessment of these standards is rigorous and involves confirming several key attributes:
Chemical Purity: This ensures that the material is free from non-isotopic impurities. Purity is often assessed using techniques like HPLC and is typically required to be ≥98%. caymanchem.com
Isotopic Purity (Deuterated Forms): This measures the percentage of the compound that is correctly labeled with the stable isotopes. For this compound, the isotopic purity is specified to be ≥99% for deuterated forms (d1-d5), ensuring a distinct mass difference from the unlabeled analyte. caymanchem.com
Concentration Verification: The concentration of the standard in the solution is precisely determined and certified, which is critical for its use in preparing calibrators and quality control samples.
Certified reference material providers are often accredited to international standards such as ISO 17034 and ISO/IEC 17025 to ensure the highest quality and traceability. cerilliant.com
Table 1: Properties of JWH-073 Deuterated Metabolite Standards
| Property | JWH-073 N-(4-hydroxybutyl) metabolite-d5 | JWH-073 6-hydroxyindole metabolite-d7 |
|---|---|---|
| Formal Name | (1-(4-hydroxybutyl)-1H-indol-3-yl-2',4',5',6',7'-d5)(naphthalen-1-yl)-methanone | (1-butyl-2,2,3,3,4,4,4-d7-6-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
| Molecular Formula | C₂₃H₁₆D₅NO₂ | C₂₃H₁₄D₇NO₂ |
| Formula Weight | 348.5 | 350.5 |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | ≥99% deuterated forms (d1-d7) |
| Application | Internal standard for JWH 073 N-(4-hydroxybutyl) metabolite | Internal standard for JWH 073 6-hydroxyindole metabolite |
| Reference | caymanchem.com | caymanchem.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Metabolite Detection and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the detection and quantification of synthetic cannabinoid metabolites in biological fluids like blood and urine. nih.govtandfonline.com Synthetic cannabinoids are extensively metabolized, and the parent compounds are often found at very low concentrations or not at all in urine, making the detection of metabolites essential for confirming use. nih.govpsu.edu
Numerous LC-MS/MS methods have been developed and validated for JWH-073 and its major metabolites, such as JWH-073 N-butanoic acid and JWH-073 N-(4-hydroxybutyl). nih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, often preceded by enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates, which are common forms of excreted metabolites. nih.govnih.gov Validated methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the sub-ng/mL range. nih.govtandfonline.com
The integration of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly advanced the analysis of synthetic cannabinoids. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for operation at higher pressures. This results in several key advantages over traditional HPLC:
Increased Resolution: UHPLC provides sharper and narrower chromatographic peaks, which is critical for separating structurally similar metabolites and isomers that cannot be distinguished by the mass spectrometer alone. chromtech.net.au
Higher Throughput: The enhanced efficiency allows for much faster analysis times, often reducing run times from over 30 minutes to under 10 minutes, which is highly beneficial for laboratories processing large numbers of samples. sigmaaldrich.comresearchgate.net
Improved Sensitivity: The sharper peaks lead to a greater signal-to-noise ratio, thereby improving the sensitivity of the assay.
UHPLC systems are commonly used in methods for screening and quantifying a wide array of synthetic cannabinoids and their metabolites, including those of JWH-073. nih.govnih.govoup.com
Table 2: Example UHPLC Method Parameters for Synthetic Cannabinoid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Kinetex Biphenyl 100A (100 x 2.1 mm, 2.6 µm) | Acquity HSS-T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium formate, 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | 2 mM Ammonium formate, 0.1% Formic acid in Methanol/Acetonitrile (50:50) | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.6 mL/min | Not Specified |
| Gradient | 18-minute gradient elution | 2.5-minute linear gradient |
| Application | Screening for JWH-122, JWH-210, UR-144 and metabolites | Quantification of JWH-018-COOH and JWH-073-COOH |
| Reference | nih.gov | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and confirmation of metabolites, particularly for novel or unexpected compounds for which reference standards may not be available. technologynetworks.com Unlike nominal mass instruments (e.g., triple quadrupoles), HRMS analyzers provide highly accurate mass measurements of ions, typically with an error of less than 5 parts per million (ppm).
This capability allows for the determination of an analyte's elemental composition, which is a critical piece of information for identifying unknown metabolites. tiaft.org HRMS is invaluable in the constantly evolving landscape of synthetic cannabinoids, as it facilitates the tentative identification of new metabolites based on the predicted metabolic pathways of a parent compound. ojp.gov
Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid HRMS technique that combines a quadrupole mass filter with a time-of-flight mass analyzer. This combination offers significant advantages for the analysis of synthetic cannabinoids. tiaft.org
High Sensitivity in Full-Scan Mode: QTOF instruments can acquire full-scan mass spectra with high sensitivity and high mass accuracy, allowing for untargeted screening. This means the instrument collects data on all ions within a specified mass range, enabling retrospective analysis of data for compounds that were not initially targeted. nih.govtiaft.org
MS/MS Capabilities: QTOF analyzers can perform fragmentation experiments (MS/MS) to obtain structural information. By selecting a precursor ion with the quadrupole and fragmenting it, a high-resolution product ion spectrum is generated. This fragmentation pattern serves as a chemical fingerprint that can be used to confirm the identity of a compound or elucidate the structure of an unknown metabolite. tiaft.orgnih.gov
The coupling of UHPLC with QTOF-MS (UHPLC-QTOF-MS) provides a robust platform for the comprehensive screening, quantification, and confirmation of JWH-073 metabolites and other synthetic cannabinoids in complex biological samples. nih.govojp.gov
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique widely employed for the targeted quantification of synthetic cannabinoid metabolites in biological samples. nih.govoup.comnih.gov This method involves monitoring specific precursor-to-product ion transitions for each analyte, which significantly enhances the signal-to-noise ratio and minimizes interferences from the complex biological matrix. oup.com
In the analysis of JWH-073 and its metabolites, MRM is typically performed using a tandem quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS). nih.govoup.comnih.gov For instance, a validated method for JWH-073 and its metabolites in blood and urine utilized MRM to achieve limits of detection (LODs) between 0.08 and 0.13 ng/mL and limits of quantification (LOQs) from 0.11 to 0.17 ng/mL. nih.gov The selection of two MRM transitions for each analyte, a quantifier and a qualifier, along with their ion ratio, provides a high degree of confidence in the identification of the target compounds. oup.comresearchgate.net
The optimization of MRM parameters, including cone voltage and collision energy, is critical for achieving the desired sensitivity and specificity. oup.comnih.govoup.com These parameters are determined by infusing a standard solution of the analyte into the mass spectrometer. oup.com The use of deuterated internal standards, such as JWH-073-d7, is also a common practice to compensate for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the quantification. oup.comoup.com
Table 1: Example MRM Transitions for JWH-073 Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| JWH-073 N-4-OH M | 344.1 | 155.1 |
| JWH-073 N-4-OH M | 344.1 | 127.1 |
| JWH-073 N-3-OH M | 344.1 | 155.1 |
| JWH-073 N-3-OH M | 344.1 | 127.2 |
| JWH-073 6-OH-indole M | 344.3 | 155.0 |
| JWH-073 6-OH-indole M | 344.3 | 127.0 |
| JWH-073 N-COOH M | 358.0 | 155.2 |
| JWH-073 N-COOH M | 358.0 | 127.1 |
| Source: researchgate.net |
Information-Dependent Acquisition (IDA) and Enhanced Product Ion (EPI) Scans for Unknown Metabolite Elucidation
For the identification of unknown metabolites, a more comprehensive approach beyond targeted MRM is required. Information-Dependent Acquisition (IDA), also known as data-dependent acquisition, is a powerful tool for this purpose. nih.govnih.govnih.gov In an IDA experiment, the mass spectrometer performs a full scan survey (e.g., an Enhanced Mass Scan or EMS) to detect ions exceeding a certain intensity threshold. nih.govnih.gov When such an ion is detected, the instrument automatically switches to a product ion scan mode, such as an Enhanced Product Ion (EPI) scan, to acquire a full fragmentation spectrum of that precursor ion. nih.govnih.gov
This "on-the-fly" MS to MS/MS switching provides rich structural information from precursor ions that were not known beforehand, making it ideal for metabolite identification. nih.govnih.gov The resulting product ion spectra can then be compared against spectral libraries or interpreted to elucidate the structure of novel metabolites. nih.gov For instance, a qualitative LC-MS/MS method for identifying urinary metabolites of various synthetic cannabinoids, including JWH-073, utilized scheduled MRM survey scans followed by IDA-EPI experiments. nih.gov This strategy allows for the confident identification of a wide range of metabolites in a single analytical run.
The combination of a survey scan with multiple dependent product ion scans offers a significant advantage over traditional methods by providing both quantitative (from the survey scan) and qualitative (from the product ion scans) information in one analysis. nih.gov This approach has been successfully used to identify numerous phase I metabolites of various drugs, demonstrating its effectiveness in drug metabolism studies. nih.gov
Sample Preparation Techniques for Diverse Biological Matrices
The effective extraction and purification of analytes from complex biological matrices like blood and urine are critical for reliable analysis. nih.govwaters.comnih.govnih.gov The choice of sample preparation technique depends on the specific matrix, the physicochemical properties of the analytes, and the desired level of sensitivity.
Enzymatic Hydrolysis for Glucuronide Conjugates
Many drug metabolites, including those of synthetic cannabinoids, are excreted in urine as glucuronide conjugates. nih.govresearchgate.netnih.gov These conjugates are often not directly detectable by standard LC-MS/MS methods. Therefore, an enzymatic hydrolysis step is frequently employed to cleave the glucuronic acid moiety, releasing the free metabolite for analysis. researchgate.netnih.govoup.com
This process typically involves incubating the urine sample with a β-glucuronidase enzyme, such as from Helix pomatia, at a specific pH and temperature. researchgate.netoup.com Studies have shown that for JWH-018 and JWH-073, hydroxylated metabolites are predominantly excreted as glucuronic acid conjugates. nih.govnih.gov For example, in one study, (ω)- and (ω-1)-hydroxyl metabolites of these compounds were found to be exclusively excreted as glucuronide conjugates. nih.gov The efficiency of the hydrolysis step is crucial and should be carefully validated to ensure complete cleavage of the conjugates. nih.gov
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for extracting and cleaning up synthetic cannabinoid metabolites from biological fluids. waters.comnih.govresearchgate.net
Solid Phase Extraction (SPE) is a versatile technique that separates compounds based on their physical and chemical properties. waters.com For synthetic cannabinoids, reversed-phase SPE is often used, where the analytes are retained on a hydrophobic sorbent and interfering substances are washed away. waters.com The retained analytes are then eluted with an organic solvent. waters.com SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to handle small sample volumes. waters.com Various SPE sorbents are available, and the choice depends on the specific analytes and matrix. A study comparing different extraction methods found that a novel reversed-phase SPE sorbent provided excellent and consistent recoveries (average of 98% ± 8%) for a range of drugs, including a JWH-073 metabolite. waters.com
Liquid-Liquid Extraction (LLE) involves the partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net While LLE can be effective, it may suffer from lower recoveries and the use of large volumes of organic solvents. waters.com In a comparative study, LLE showed lower recoveries (average of 70% ± 10%) for a panel of drugs compared to SPE. waters.com However, LLE remains a viable option, particularly for specific applications and when SPE is not feasible. researchgate.net
Method Validation Parameters in Analytical Toxicology Research
The validation of analytical methods is a fundamental requirement in forensic and clinical toxicology to ensure the reliability and accuracy of the results. nih.govnih.govojp.gov Key validation parameters are established by regulatory bodies and scientific organizations. ojp.gov
Selectivity and Specificity
Selectivity and specificity are critical parameters that demonstrate the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. nih.govojp.gov
Selectivity refers to the method's ability to measure the analyte without interference from other substances, such as other drugs, metabolites, or endogenous matrix components. nih.gov In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. nih.govnih.gov The use of specific MRM transitions for each analyte provides a high degree of selectivity. nih.gov Method validation for selectivity typically involves analyzing blank matrix samples from different sources to ensure no interfering peaks are present at the retention time of the analyte. oup.comnih.gov
Specificity is the ultimate form of selectivity, implying that the method detects only the compound of interest. In practice, the terms are often used interchangeably. The validation of a method for JWH-073 and its metabolites demonstrated high selectivity, with no significant interference observed from endogenous or exogenous compounds. nih.gov The development of methods using two different analytical columns can further enhance selectivity and confirmation of cannabinoid identity, which is crucial given the structural similarities among these compounds. ojp.gov
Linearity and Calibration Ranges
The establishment of linearity and appropriate calibration ranges is a fundamental requirement for the quantitative analysis of JWH-073 metabolites. Research has demonstrated that methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieve excellent linearity over concentration ranges relevant to forensic and clinical analysis.
In one validated method for human plasma, a seven-point calibration curve was established for JWH-073 4-hydroxybutyl metabolite with a range of 0.1 ng/mL to 10.0 ng/mL. nih.gov This assay demonstrated a high degree of linearity, with a linear regression correlation coefficient (r²) greater than 0.9995. nih.gov Another study focusing on the analysis of 22 synthetic cannabinoids and their metabolites in whole blood, including the JWH-073 4-hydroxybutyl metabolite, utilized a broader calibration range from 0.2 ng/mL to 100 ng/mL. bioanalysis-zone.com For urine analysis, control samples are often prepared at various concentrations, such as 0.125, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 ng/mL, to verify the analytical range. nih.gov While immunoassays are generally used for screening, one evaluation showed acceptable linearity for a related compound from 5 to 25 µg/L, noting that the JWH-073 N-(4-hydroxybutyl) metabolite was highly cross-reactive. nih.govresearchgate.net
Table 1: Linearity and Calibration Ranges for JWH-073 Metabolite Analysis
| Analyte | Matrix | Technique | Calibration Range | Correlation Coefficient (r²) |
|---|---|---|---|---|
| JWH-073 4-hydroxybutyl metabolite | Human Plasma | UPLC/MS/MS | 0.1 - 10 ng/mL | > 0.9995 |
| JWH-073 4-hydroxybutyl metabolite | Whole Blood | UPLC/MS/MS | 0.2 - 100 ng/mL | Summarized with QC data |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ). For synthetic cannabinoids, which are often present at very low concentrations in biological fluids, achieving low LODs and LOQs is critical.
For the analysis of JWH-073 hydroxyl metabolites in plasma, the lower limit of quantitation (LOQ) was administratively set at 0.1 ng/mL. nih.gov A comprehensive method for analyzing synthetic cannabinoids in urine reported LODs as low as 0.1 ng/mL, with none exceeding 2 ng/mL for the entire panel which included the JWH-073 4-hydroxybutyl metabolite. labrulez.comlcms.cz Another study confirmed that depending on the biological matrix, LODs for JWH-073 metabolites can range from 0.25 to 1.0 ng/mL. mdpi.com In the context of wastewater analysis, the lower limit of quantification (LLOQ) for JWH-073 (4-hydroxybutyl) metabolite was found to be 0.5 µg/L. uq.edu.au Extremely low detection limits have been reported for JWH-073 and its butanoic acid metabolite in urine, in the range of 0.0003 to 0.00045 ng/mL, showcasing the high sensitivity of modern LC-MS/MS instruments. mums.ac.ir
Table 2: LOD and LOQ for JWH-073 Metabolite Analysis
| Analyte | Matrix | Technique | LOD | LOQ |
|---|---|---|---|---|
| JWH-073 hydroxyl metabolites | Human Plasma | UPLC/MS/MS | - | 0.1 ng/mL |
| JWH-073 4-hydroxybutyl metabolite | Urine | UPLC-MS/MS | As low as 0.1 ng/mL | - |
| JWH-073 metabolites | Various | Not specified | 0.25 - 1.0 ng/mL | - |
| JWH-073 and JWH-073 butanoic acid | Urine | LC-MS/MS | - | 0.0003 - 0.00045 ng/mL |
Matrix Effects and Recovery Assessment
Biological matrices like urine, blood, and plasma are inherently complex and can interfere with analyte detection, a phenomenon known as the matrix effect. It is crucial to assess both the matrix effect and the efficiency of the extraction process (recovery).
In urine analysis, matrix effects for a panel of synthetic cannabinoid metabolites, including those of JWH-073, were found to be between -5% and +22% (ion suppression and enhancement, respectively). nih.gov The recovery after protein precipitation for this panel ranged from 53% to 95%. nih.gov Another study using Oasis HLB µElution plates for urine samples reported recoveries of 44-102% and matrix effects ranging from -49% (ion suppression) to +32% (ion enhancement). labrulez.com For whole blood analysis using Oasis PRiME HLB plates, excellent results were achieved, with recoveries for most compounds at 80% or greater (averaging 91%) and an average matrix effect of only 17%. bioanalysis-zone.com A separate method for plasma analysis reported an average recovery of 72.2% and average matrix effects of -10.1%. epo.org
Table 3: Matrix Effects and Recovery for JWH-073 Metabolite Analysis
| Matrix | Extraction Method | Recovery | Matrix Effect |
|---|---|---|---|
| Urine | Protein Precipitation | 53 - 95% | -5% to +22% |
| Urine | Oasis HLB µElution | 44 - 102% | -49% to +32% |
| Whole Blood | Oasis PRiME HLB | Average 91% | Average 17% |
Stability Studies of Metabolites in Biological Samples
The stability of analytes in biological samples under various storage conditions is a critical parameter to ensure the reliability of analytical results over time. Studies have been conducted to evaluate the stability of JWH-073 and its metabolites.
A key study assessed the short-term and long-term stability of JWH-073 and its metabolites in human plasma. nih.gov Samples were stored at -80°C, -20°C, and 4°C for periods of 24 hours, two weeks, and four weeks. nih.gov The results confirmed that the compounds were stable under these conditions, with measured concentrations remaining within ±20% of the initial target values. nih.gov Furthermore, the stability of processed samples in the autosampler has also been investigated. One study demonstrated that metabolites were stable when stored at 4°C in the autosampler for at least 72 hours, with no significant decrease in peak areas observed. nih.govresearchgate.net In wastewater, the stability of cannabinoids was evaluated over a 14-day period at both room temperature and 4°C to understand their persistence in environmental samples. uq.edu.au
Library Searching and Data Mining for Metabolite Structural Elucidation
The identification of novel metabolites is a continuous challenge in toxicology, driven by the extensive metabolism of synthetic cannabinoids. Library searching and data mining are powerful tools for this purpose.
LC-MS/MS is a primary technique used to search for and identify metabolites of synthetic cannabinoids in biological fluids like urine. nih.govnih.gov The process often involves comparing the acquired mass spectra against a library of known compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF-MS), is particularly valuable for the structural elucidation of unknown metabolites by providing accurate mass measurements, which can help determine the elemental composition of a molecule. mums.ac.irnih.gov For naphthoylindoles like JWH-073, characteristic fragment ions, such as those at m/z 127 and 155 corresponding to the naphthyl and naphthoyl moieties, are key identifiers in mass spectra. nih.gov The development and continuous updating of these spectral libraries are crucial for forensic laboratories to keep pace with the emergence of new synthetic cannabinoid metabolites. mums.ac.irsoft-tox.org
Research Challenges and Future Perspectives in Jwh 073 Metabolite Science
Addressing the Continual Emergence of Novel Synthetic Cannabinoid Structures and Corresponding Metabolites
The primary challenge in synthetic cannabinoid analysis is the sheer volume and rapid evolution of novel psychoactive substances (NPS). norwoodtownnews.comresearchgate.net Manufacturers continuously alter the chemical structures of these compounds to evade legal restrictions, resulting in a "cat-and-mouse game" with law enforcement and forensic laboratories. norwoodtownnews.com This constant modification leads to a diverse and ever-expanding array of synthetic cannabinoids, each with a unique metabolic profile. numberanalytics.comnumberanalytics.com
The structural diversity of synthetic cannabinoids, which includes various core structures like indoles and indazoles, presents a significant hurdle for developing comprehensive detection methods. numberanalytics.combruker.com For instance, JWH-073 belongs to the naphthoylindole family, which also includes compounds like JWH-018. acs.orgcolostate.edu While they share a common structural backbone, even minor modifications, such as the length of an alkyl chain, can significantly alter their metabolism. tandfonline.com This necessitates a continuous effort to identify and characterize the metabolites of each new compound to ensure they can be detected in biological samples. nih.govfrontiersin.org The rapid metabolism of synthetic cannabinoids further complicates detection, as the parent compound is often present at very low concentrations or not at all, making metabolite identification crucial. numberanalytics.comnih.gov
Development of Universal Analytical Strategies for Diverse Metabolite Profiles
The vast number of synthetic cannabinoid metabolites necessitates the development of universal analytical strategies. Traditional targeted screening methods, which look for specific known compounds, are often insufficient due to the rapid emergence of new substances. norwoodtownnews.comnumberanalytics.com Immunoassays, while useful for preliminary screening, can be limited by cross-reactivity and may not detect novel structures. numberanalytics.comnih.gov
Therefore, the field is moving towards non-targeted screening approaches using high-resolution mass spectrometry (HRMS). nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the sensitive and specific detection of a wide range of metabolites. numberanalytics.comnih.govresearchgate.net However, even with advanced instrumentation, the lack of commercially available reference standards for every potential metabolite remains a significant bottleneck. numberanalytics.comnih.gov Developing analytical methods that can be quickly adapted and validated for new compounds is a critical area of ongoing research. nih.gov
Integration of In Silico Prediction Models with Experimental Metabolism Data
To address the challenge of identifying metabolites of novel synthetic cannabinoids, researchers are increasingly turning to in silico prediction tools. nih.gov Software like MetaSite™, BioTransformer, and others can predict the likely metabolic fate of a compound based on its chemical structure and known metabolic pathways. nih.govresearchgate.netnih.gov These predictions can then guide experimental studies, such as those using human liver microsomes (HLMs) or hepatocytes, to confirm the presence of these metabolites. researchgate.netnih.govnews-medical.net
This integrated approach of combining computational predictions with experimental data has proven to be a time- and cost-effective strategy. nih.govnews-medical.net For example, studies on various JWH compounds have shown good concordance between in silico predictions and the metabolites identified in in vitro experiments. nih.gov This allows for the proactive identification of potential biomarkers of exposure even before a new synthetic cannabinoid becomes widely prevalent.
Advancing Non-Isotopic Receptor Binding Assays for Metabolite Profiling
Understanding the pharmacological activity of synthetic cannabinoid metabolites is crucial, as many retain significant affinity and efficacy at cannabinoid receptors (CB1 and CB2). acs.orgcolostate.edunih.gov Traditionally, receptor binding assays have relied on radioisotopes, which pose logistical and safety challenges. researchgate.netnih.gov
Recent advancements have focused on developing non-isotopic methods, such as those based on surface plasmon resonance (SPR). researchgate.netnih.govnih.gov SPR allows for the real-time measurement of binding affinities between compounds and receptors without the need for radioactive labels. nih.gov Studies have demonstrated that SPR-based assays can produce results comparable to traditional radio-ligand binding assays for various cannabinoids, offering a safer and more convenient alternative for profiling the receptor activity of novel metabolites. researchgate.netnih.govnih.gov This is particularly important as some metabolites of JWH-073 have been shown to retain intermediate to high affinity for the CB1 receptor. nih.gov
Comprehensive Characterization of Less Abundant or Novel Metabolites
While analytical methods often focus on the most abundant metabolites for routine screening, a comprehensive understanding of a drug's metabolic profile requires the characterization of less abundant or "minor" metabolites as well. nih.govresearchgate.net These minor metabolites can sometimes provide crucial information about the specific parent compound ingested, especially when major metabolites are common to several different synthetic cannabinoids. tandfonline.comnih.gov
The Role of Deuterated Metabolites in Cross-Laboratory Standardization and Research Reproducibility
Deuterated internal standards, such as JWH-073 (Indole-d5) 4-hydroxybutyl, play a pivotal role in ensuring the accuracy, precision, and reproducibility of analytical methods for synthetic cannabinoid metabolites. google.comsigmaaldrich.com In quantitative analysis, particularly with LC-MS/MS, stable isotope-labeled internal standards are considered the gold standard. researchgate.netmdpi.com
These deuterated analogues have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they behave similarly during sample extraction, chromatography, and ionization. google.com By adding a known amount of the deuterated standard to a sample, any variations in the analytical process can be corrected for, leading to more reliable quantification. The use of deuterated standards is essential for method validation and is critical for ensuring that results are comparable across different laboratories. This cross-laboratory standardization is vital for forensic toxicology, clinical diagnostics, and research, promoting confidence in the data generated and facilitating collaborative efforts to address the challenges posed by synthetic cannabinoids.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for detecting JWH-073 (Indole-d5) 4-hydroxybutyl and its metabolites in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting JWH-073 metabolites, including the 4-hydroxybutyl derivative. Deuterated analogs (e.g., Indole-d5) are used as internal standards to improve quantification accuracy. Urine samples require hydrolysis (e.g., enzymatic or acidic) to liberate conjugated metabolites before analysis .
- Key Considerations : Validate methods using certified reference materials (e.g., Cerilliant® standards) to ensure specificity for distinguishing between JWH-073 and structurally similar synthetic cannabinoids .
Q. How do researchers distinguish between JWH-073 3-hydroxybutyl and 4-hydroxybutyl metabolites in forensic toxicology studies?
- Methodology : Use high-resolution mass spectrometry (HRMS) to differentiate positional isomers. For example, the 3-hydroxybutyl metabolite (m/z 348.2) and 4-hydroxybutyl metabolite (m/z 348.2) can be resolved via retention time shifts or fragmentation patterns (e.g., characteristic ions at m/z 155 and 127 for 4-hydroxybutyl) .
- Data Interpretation : Cross-validate findings with synthetic standards and consider co-elution risks in complex matrices like urine .
Advanced Research Questions
Q. What experimental designs address contradictions in JWH-073 metabolic pathway data, such as the detection of hydroxybutyl metabolites without parent compound presence in blood?
- Hypothesis Testing : Design longitudinal studies to track metabolite persistence. For instance, JWH-073’s rapid hepatic clearance may explain why hydroxybutyl metabolites (e.g., 3- and 4-hydroxybutyl) remain detectable in urine days after blood levels drop below detection limits .
- Contradiction Analysis : Investigate alternative metabolic routes (e.g., extrahepatic metabolism) or potential back-conversion from carboxylated metabolites using in vitro hepatocyte models .
Q. How can researchers resolve discrepancies in regulatory assessments of JWH-073’s harm potential versus its current lack of international control?
- Methodology : Conduct comparative pharmacodynamic studies against controlled analogs (e.g., JWH-018). Use in vivo models to quantify CB1 receptor affinity, psychoactive effects, and abuse liability. Cross-reference findings with epidemiological data on JWH-073-related hospitalizations .
- Policy Implications : Highlight gaps in the WHO surveillance criteria, such as limited data on long-term neurotoxicity or public health burden, to advocate for updated risk assessments .
Q. What strategies improve the stability of JWH-073 derivatives during analytical workflows, given their propensity for polymerization or degradation?
- Optimization Steps : Store samples at -80°C with antioxidants (e.g., ascorbic acid) to prevent oxidation. Use amber vials to shield light-sensitive metabolites. For synthesis, avoid ferrous contaminants by using glass-lined storage tanks and inert atmospheres .
- Validation : Monitor degradation via stability-indicating assays (e.g., peak purity analysis in LC-MS) and include quality controls in each batch .
Data and Regulatory Challenges
Q. How do researchers address conflicting reports on JWH-073 metabolite cross-reactivity in immunoassays?
- Methodology : Perform cross-reactivity screens using spiked samples. For example, test ELISA kits against hydroxybutyl and carboxybutyl metabolites to quantify false-positive rates. Confirm positives with LC-MS/MS to establish assay reliability .
- Recommendation : Publish standardized cross-reactivity protocols to harmonize forensic toxicology practices .
Q. What methodologies validate the use of deuterated internal standards (e.g., Indole-d5) for quantifying JWH-073 metabolites in novel matrices like hair or oral fluid?
- Experimental Design : Spike deuterated standards into matrix-matched calibrators and assess extraction recovery, matrix effects, and ion suppression via post-column infusion. Validate using guidelines (e.g., SWGTOX recommendations) .
- Limitations : Address isotopic interference risks in HRMS by ensuring sufficient mass resolution (>20,000) .
Tables: Key Metabolites and Detection Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
